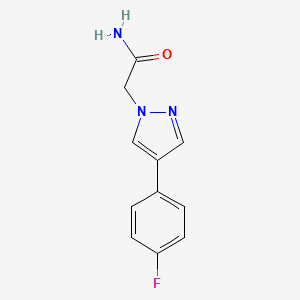
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPA is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives can be utilized to synthesize novel coordination complexes with metals like Co(II) and Cu(II), which exhibit significant antioxidant activity. These complexes have been characterized through various spectroscopic methods and crystallography, revealing their supramolecular architectures and potential as antioxidants due to the interactions between the ligands and metal ions (Chkirate et al., 2019).
Radiosynthesis for PET Imaging
Derivatives of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, such as DPA-714, have been developed for radiolabeling with fluorine-18. This process is crucial for positron emission tomography (PET) imaging, particularly for imaging the translocator protein (18 kDa) in neuroinflammatory and neurodegenerative diseases (Dollé et al., 2008).
Anti-inflammatory Activity
A study on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives highlighted their potential anti-inflammatory activities. These compounds were synthesized and evaluated for their ability to reduce inflammation, with several derivatives showing significant activity in this regard (Sunder & Maleraju, 2013).
Anticancer Activity
Another facet of research has been the exploration of fluoro-substituted derivatives for anticancer activity. Compounds such as 6-Fluorobenzo[b]pyran-4-one have been synthesized and shown to exhibit activity against lung cancer cell lines, showcasing the potential therapeutic applications of these molecules in oncology (Hammam et al., 2005).
Molecular Probes and Receptor Studies
The development of molecular probes based on pyrazolo[1,5-a]pyrimidines for the translocator protein 18 kDa (TSPO) has been another significant area of research. These studies are crucial for understanding the role of TSPO in neuroinflammatory processes and for the development of diagnostic tools for neurodegenerative diseases (Damont et al., 2015).
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-10-3-1-8(2-4-10)9-5-14-15(6-9)7-11(13)16/h1-6H,7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVBAFXHCLBYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)
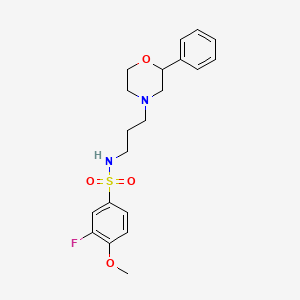


![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)
![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)
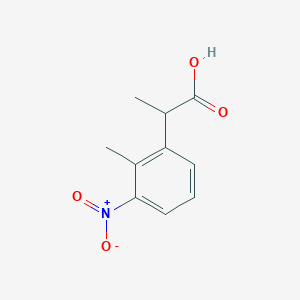
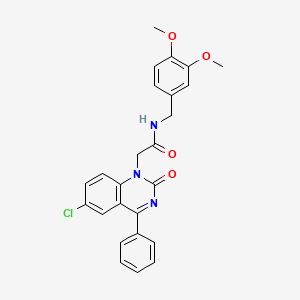

![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)
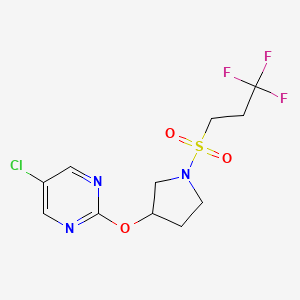
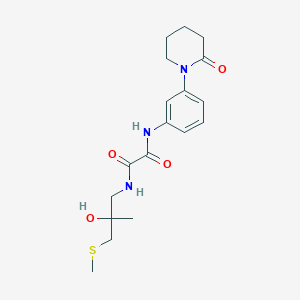
![1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2687560.png)